molecular formula C6H5BrFN B010200 5-(Bromomethyl)-2-fluoropyridine CAS No. 105827-74-5

5-(Bromomethyl)-2-fluoropyridine

Cat. No. B010200
CAS RN: 105827-74-5
M. Wt: 190.01 g/mol
InChI Key: IUJPAAPIEURDEZ-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-fluoropyridine is an organofluorine compound with a bromomethyl group attached to the 2-position of the pyridine ring. It is a colorless solid that is soluble in common organic solvents. 5-(Bromomethyl)-2-fluoropyridine is used as a reagent in organic synthesis and as a ligand for transition metal complexes. It is also used in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

Synthesis of Boronic Acids and Esters

5-(Bromomethyl)-2-fluoropyridine: is a key intermediate in the synthesis of boronic acids and esters. These compounds are essential in cross-coupling reactions, such as Suzuki-Miyaura coupling, which is widely used in the pharmaceutical industry for the construction of complex molecules. The bromomethyl group acts as a good leaving group, facilitating the formation of boronic acids and esters under appropriate conditions .

Development of Liquid Crystals

The structural motif of 5-(Bromomethyl)-2-fluoropyridine is valuable in the design of liquid crystals. Its rigid pyridine core and the presence of halogen atoms make it suitable for inducing specific orientations and phases in liquid crystalline materials. These materials have applications in display technologies and optical devices .

Organic Photovoltaic Materials

Halogenated pyridines, such as 5-(Bromomethyl)-2-fluoropyridine, are used in the development of organic photovoltaic materials. They can serve as building blocks for conjugated polymers or small molecules that exhibit desirable electronic properties for solar energy conversion .

Corrosion Inhibitors

The pyridine ring in 5-(Bromomethyl)-2-fluoropyridine can act as a corrosion inhibitor for metals. By forming a protective layer on the metal surface, it prevents oxidation and degradation, extending the life of metal components in various industrial applications .

Bioconjugation and Labeling

In biochemistry, 5-(Bromomethyl)-2-fluoropyridine can be used for bioconjugation. It can link biomolecules to fluorescent dyes or other markers, enabling the visualization and tracking of biological processes in research and diagnostic applications .

Synthesis of Heterocyclic Compounds

As a versatile synthetic intermediate, 5-(Bromomethyl)-2-fluoropyridine is employed in the synthesis of various heterocyclic compounds. These compounds are prevalent in a wide range of drugs and agrochemicals, highlighting its importance in medicinal chemistry .

Mechanism of Action

Target of Action

5-(Bromomethyl)-2-fluoropyridine is a halogenated compound, and similar compounds have been found to interact with DNA . Bromomethyl-substituted compounds, such as acridines, have been shown to crosslink and intercalate with DNA . Therefore, it’s plausible that 5-(Bromomethyl)-2-fluoropyridine may also target DNA in a similar manner.

Mode of Action

Bromomethyl compounds have been shown to exhibit crosslinking and intercalative activities with dna . This suggests that 5-(Bromomethyl)-2-fluoropyridine may interact with DNA by forming covalent bonds (crosslinks) and inserting itself between DNA bases (intercalation), disrupting the normal functioning of DNA and potentially leading to cell death.

Pharmacokinetics

Similar halogenated compounds are generally well-absorbed and can distribute widely in the body due to their lipophilic nature . The metabolism and excretion of these compounds can vary, often involving hepatic metabolism and renal excretion.

properties

IUPAC Name

5-(bromomethyl)-2-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFN/c7-3-5-1-2-6(8)9-4-5/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUJPAAPIEURDEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00622024
Record name 5-(Bromomethyl)-2-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Bromomethyl)-2-fluoropyridine

CAS RN

105827-74-5
Record name 5-(Bromomethyl)-2-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Bromomethyl)-2-fluoropyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

2-fluoro-5-methylpyridine in an amount of 500 mg (4.50 mmol) was dissolved in 50 mL of carbon tetrachloride, following which 1.20 g (6.76 mmol) of N-bromosuccinimide and 20 mg of benzoyl peroxide were added and refluxing under heating was carried out for 2.5 hours. Following reaction completion, the reaction mixture was returned to room temperature, the solvent was removed by distillation under reduced pressure, and purification was carried out by silica gel column chromatography (hexane/ethyl acetate=19:1), giving 300 mg of 5-bromomethyl-2-fluoropyridine (yield, 35%).
Quantity
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50 mL
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1.2 g
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20 mg
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Synthesis routes and methods II

Procedure details

500 mg (4.50 mmol) of 2-fluoro-5-methyl pyridine was dissolved in 50 ml of carbon tetrachloride, 1.20 g (6.76 mmol) of N-bromosuccinimide and 20 mg of benzoyl peroxide were added thereto, and the resulting mixture was heated and refluxed for 2.5 hours. After the reaction was completed, the reaction solution was returned to room temperature, and the solvent was distilled off under reduced pressure and purified by silica gel column chromatography (hexane:ethyl acetate=19:1) to obtain 300 mg (yield 35%) of 5-bromomethyl-2-fluoropyridine.
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500 mg
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50 mL
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1.2 g
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20 mg
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catalyst
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Benzoyl peroxide (1.570 g, 6.48 mmol) and NBS (23.19 g, 130 mmol) was added to a stirred solution of 2-fluoro-5-methylpyridine (SynQuest Labs, Inc., Alachua, Fla., 14.4045 g, 130 mmol) in CCl4 (125 mL) and the suspension was heated at reflux for 2 h. After cooling, the solution was filtered to remove solid and concentrated, and the residue was purified by flash column chromatography (ISCO Combiflash system, Teledyne ISCO, Lincoln, Nebr., hexanes to 10% ethyl acetate in hexanes) to give 5-(bromomethyl)-2-fluoropyridine (15.11 g, 80 mmol, 61.3% yield) as a yellow solid. LCMS (API-ES) m/z 191 (M+H)+.
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23.19 g
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14.4045 g
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125 mL
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1.57 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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